molecular formula C9H10O3 B8727892 2-(2-Hydroxy-4-methylphenyl)acetic acid

2-(2-Hydroxy-4-methylphenyl)acetic acid

Cat. No.: B8727892
M. Wt: 166.17 g/mol
InChI Key: WSFIDIJAAUEJLT-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-4-methylphenyl)acetic acid ( 38692-77-2) is a high-purity fine chemical with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol . It serves as a valuable building block in organic synthesis and life science research. Compounds within the hydroxyphenylacetic acid family are widely utilized in scientific studies; for instance, structural analogs are employed as internal standards in advanced analytical methods like liquid chromatography-electrospray mass spectrometry (LC/ES-MS) for quantifying xenobiotic chelating agents in plant tissues . Furthermore, various hydroxyphenylacetic acids are recognized for their applications in developing sensitive fluorometric assays and in studying biochemical processes such as nitration reactions in model systems . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. Researchers should handle this compound with appropriate care, noting that it may cause skin and eye irritation . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for use in humans.

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

2-(2-hydroxy-4-methylphenyl)acetic acid

InChI

InChI=1S/C9H10O3/c1-6-2-3-7(5-9(11)12)8(10)4-6/h2-4,10H,5H2,1H3,(H,11,12)

InChI Key

WSFIDIJAAUEJLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Substituent Position and Electronic Effects
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Structural Features
2-(2-Hydroxy-4-methylphenyl)acetic acid -OH (2), -CH₃ (4) C₉H₁₀O₃ ~166.18* Ortho-hydroxyl, para-methyl; intramolecular H-bond likely
2-(4-Hydroxy-3-methoxyphenyl)acetic acid -OH (4), -OCH₃ (3) C₉H₁₀O₄ 182.17 Para-hydroxyl, meta-methoxy; stronger H-bond donor (phenolic -OH)
2-(3-Bromo-4-methoxyphenyl)acetic acid -Br (3), -OCH₃ (4) C₉H₉BrO₃ 245.06 Electron-withdrawing Br, meta-methoxy; bulky substituent affects packing
4-Hydroxyphenylacetic acid -OH (4) C₈H₈O₃ 152.15 Para-hydroxyl; high polarity due to free -OH
2-(4-Methoxy-2-methylphenyl)acetic acid -OCH₃ (4), -CH₃ (2) C₁₀H₁₂O₃ 180.20 Steric hindrance from ortho-methyl; methoxy enhances solubility

Notes:

  • Intramolecular hydrogen bonding in this compound (ortho -OH and -COOH) may reduce acidity compared to para-substituted analogues .
  • Electron-withdrawing groups (e.g., -Br in 2-(3-Bromo-4-methoxyphenyl)acetic acid) increase acidity and alter reactivity .
Crystallographic and Hydrogen-Bonding Behavior
Compound Name Crystal System Space Group Hydrogen-Bonding Motifs Key Observations
2-(2-Methoxyphenyl)acetic acid Orthogonal Pbca O–H⋯O (carboxylic dimer), C–H⋯O contacts Loss of centrosymmetry due to methoxy tilt
2-(3-Bromo-4-methoxyphenyl)acetic acid Monoclinic P2₁/c O–H⋯O (R₂²(8) dimer) Centrosymmetric dimer with Br···O interactions
4-Hydroxyphenylacetic acid Not reported Likely O–H⋯O networks High melting point due to strong H-bonds

Key Findings :

  • Ortho-substituents (e.g., -OH, -OCH₃) disrupt symmetric hydrogen-bonded dimers, as seen in 2-(2-methoxyphenyl)acetic acid .
  • Para-substituents (e.g., -CH₃, -OCH₃) allow for more regular packing, as in 2-(4-Methoxy-2-methylphenyl)acetic acid .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Water) pKa (COOH) pKa (-OH)
2-(3-Bromo-4-methoxyphenyl)acetic acid 113–115* Low ~3.1 ~10.2
4-Hydroxyphenylacetic acid 149–151 Moderate ~4.2 ~9.8
2-(4-Methoxy-2-methylphenyl)acetic acid Not reported Low ~3.8

Notes:

  • Melting points correlate with hydrogen-bond strength: 4-Hydroxyphenylacetic acid (para -OH) has a higher melting point than brominated/methoxy analogues .
  • Solubility decreases with hydrophobic substituents (e.g., -CH₃, -Br) .

Preparation Methods

Copper-Catalyzed Alkaline Hydrolysis

In US5221772A , a high-yielding process is described where (2-chlorophenyl)acetic acid is treated with sodium hydroxide in an inert hydrocarbon solvent (e.g., SOLVESSO 200 or Isopar M) at 130–220°C. Key features include:

  • Catalyst : Copper sulfate pentahydrate (1–5 mol%) enhances reaction rates by facilitating the displacement of chlorine.

  • Solvent : High-boiling hydrocarbons (150–300°C) enable reactions at atmospheric pressure, avoiding autoclave use.

  • Workup : Post-hydrolysis, the mixture is acidified to pH 3.5, extracted with ethyl acetate, and purified via recrystallization.
    This method achieves 93–96% yield with a purity exceeding 94%.

Comparative Analysis of Catalysts

Copper’s role is critical, as alternative catalysts (e.g., Fe or Zn) result in incomplete conversion. The patent emphasizes that a Cu⁰/Cu²⁺ mixture (e.g., copper metal + copper sulfate) is optimal for maintaining catalytic activity over prolonged reactions.

One-Pot Synthesis from (2-Halogenophenyl)acetonitrile

CN104230713A discloses a streamlined one-pot approach starting from (2-chlorophenyl)acetonitrile. This method avoids isolating intermediates, improving efficiency:

  • Hydrolysis : The nitrile is hydrolyzed to the carboxylic acid using aqueous NaOH (70%) at 250°C under 10–11 atm pressure.

  • Esterification : Direct addition of methanol and methylene dichloride facilitates in situ esterification with sulfuric acid.

  • Purification : Extraction and solvent evaporation yield the final product with 95% purity and 95% yield .

Table 1: Key Reaction Parameters for One-Pot Synthesis

ParameterCondition
Temperature250°C
Pressure10–11 atm
CatalystCuCl (2 mol%)
SolventMethylene dichloride
Acid for Esterification90% H₂SO₄

Purification and Characterization

Crude this compound often requires rigorous purification due to its high water solubility. Common methods include:

  • Recrystallization : Acetic acid or water/ethyl acetate mixtures yield crystals with melting points of 141–142°C .

  • Chromatography : Reverse-phase HPLC resolves impurities, achieving >99% purity.

Table 2: Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₀O₃
Molecular Weight166.17 g/mol
Melting Point130–133°C
Boiling Point336.4°C at 760 mmHg
pKa3.41 (carboxylic acid)

Challenges and Optimization Strategies

  • Byproduct Formation : Undesired dimerization or decarboxylation occurs at temperatures >220°C, necessitating precise thermal control.

  • Catalyst Recovery : Copper residues complicate purification; patent US5221772A addresses this via filtration of insoluble Cu(OH)₂ post-reaction.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but complicate downstream separation .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(2-Hydroxy-4-methylphenyl)acetic acid in laboratory settings?

  • Methodological Answer : Follow GHS hazard classifications for structurally similar phenolic acids (e.g., skin/eye irritation, respiratory sensitization). Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Store in a cool, dry, well-ventilated area away from oxidizing agents. Refer to SDS guidelines for emergency procedures, including spill containment (neutralize with inert absorbents) and disposal via approved chemical waste streams .

Q. What is a standard laboratory-scale synthesis route for this compound?

  • Methodological Answer : Adapt regioselective functionalization methods for phenylacetic acid derivatives. For example:

Start with 4-methylphenylacetic acid.

Introduce hydroxylation at the 2-position using directed ortho-metalation (e.g., LDA/THF at −78°C) followed by electrophilic quenching with a hydroxyl source (e.g., B₂O₃/H₂O₂) .

Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity via HPLC or melting point analysis.

Q. How can researchers verify the purity and structural identity of this compound?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) with UV detection at 254 nm.
  • Spectroscopy : Confirm functional groups via FT-IR (broad O–H stretch ~3200 cm⁻¹, carbonyl C=O ~1700 cm⁻¹). Validate molecular structure using ¹H/¹³C NMR (e.g., aromatic protons at δ 6.5–7.5 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • Mass Spectrometry : Compare ESI-MS or GC-MS data with theoretical molecular weight (e.g., C₉H₁₀O₃: 166.18 g/mol).

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be mitigated?

  • Methodological Answer :

  • Directing Groups : Install temporary protecting groups (e.g., methoxy at the 4-position) to steer electrophilic substitution to the ortho position. Remove the protecting group post-functionalization via acid hydrolysis (HCl/MeOH) .
  • Metal Catalysis : Use Pd-catalyzed C–H activation for selective hydroxylation. Optimize ligands (e.g., 2-pyridone) and oxidants (e.g., PhI(OAc)₂) to enhance regiocontrol .

Q. How can researchers address contradictions in reported crystal structure data for derivatives of this compound?

  • Methodological Answer :

  • X-ray Diffraction : Refine crystal structures using single-crystal X-ray data (e.g., monoclinic P21/c space group). Validate hydrogen bonding motifs (e.g., R₂²(8) dimer formation) and torsional angles (e.g., dihedral angle between phenyl ring and acetic acid group ~78°) .
  • Computational Validation : Compare experimental data with DFT-optimized geometries (B3LYP/6-31G* basis set) to resolve discrepancies in bond angles or substituent electronic effects .

Q. What experimental strategies improve the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • pH Buffering : Store solutions in phosphate buffer (pH 6–7) to minimize esterification or decarboxylation.
  • Thermal Stability : Conduct accelerated degradation studies (40–60°C) with HPLC monitoring. Identify degradation products (e.g., quinone methides) and adjust storage conditions accordingly .

Q. What advanced spectroscopic techniques resolve ambiguities in the regiochemistry of substituted phenylacetic acid derivatives?

  • Methodological Answer :

  • NOESY NMR : Detect spatial proximity between hydroxyl protons and neighboring substituents (e.g., methyl groups) to confirm substitution patterns.
  • Solid-State NMR : Analyze crystalline forms to distinguish between tautomeric or polymorphic variations .
  • X-ray Photoelectron Spectroscopy (XPS) : Quantify electron-withdrawing/donating effects of substituents via binding energy shifts in C 1s and O 1s spectra .

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